4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its high purity levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves several steps. One common method includes the reaction of piperidine with formaldehyde and hydrogen cyanide to form 4-(aminomethyl)piperidine. This intermediate is then reacted with phosgene to produce 4-(aminomethyl)piperidine-1-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride
- 4-(Aminomethyl)piperidine-1-carboxamide hydrochloride
Uniqueness
4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and stability make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H17Cl2N3O |
---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
4-(aminomethyl)piperidine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-5-6-1-3-10(4-2-6)7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H |
InChI Key |
OMEBDCBRDQHRNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.